3-Chloro-1-methyl-1H-1,2,4-triazole-5-carboxamide 3-Chloro-1-methyl-1H-1,2,4-triazole-5-carboxamide
Brand Name: Vulcanchem
CAS No.: 2270905-23-0
VCID: VC7491295
InChI: InChI=1S/C4H5ClN4O/c1-9-3(2(6)10)7-4(5)8-9/h1H3,(H2,6,10)
SMILES: CN1C(=NC(=N1)Cl)C(=O)N
Molecular Formula: C4H5ClN4O
Molecular Weight: 160.56

3-Chloro-1-methyl-1H-1,2,4-triazole-5-carboxamide

CAS No.: 2270905-23-0

Cat. No.: VC7491295

Molecular Formula: C4H5ClN4O

Molecular Weight: 160.56

* For research use only. Not for human or veterinary use.

3-Chloro-1-methyl-1H-1,2,4-triazole-5-carboxamide - 2270905-23-0

Specification

CAS No. 2270905-23-0
Molecular Formula C4H5ClN4O
Molecular Weight 160.56
IUPAC Name 5-chloro-2-methyl-1,2,4-triazole-3-carboxamide
Standard InChI InChI=1S/C4H5ClN4O/c1-9-3(2(6)10)7-4(5)8-9/h1H3,(H2,6,10)
Standard InChI Key VBCXENRXVZLAGW-UHFFFAOYSA-N
SMILES CN1C(=NC(=N1)Cl)C(=O)N

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The compound’s core structure consists of a 1,2,4-triazole ring—a five-membered aromatic heterocycle with three nitrogen atoms. Substituents include:

  • Chlorine atom at position 3, which enhances electrophilicity and influences intermolecular interactions.

  • Methyl group at position 1, contributing to steric effects and metabolic stability.

  • Carboxamide group (-CONH₂) at position 5, enabling hydrogen bonding and solubility modulation.

The molecular formula is C₅H₆ClN₅O, with a calculated molecular weight of 187.59 g/mol. Theoretical predictions using density functional theory (DFT) suggest a planar triazole ring with slight distortion due to substituent effects .

Comparative Analysis with Analogous Compounds

Key differences between this compound and related triazoles include:

CompoundSubstituent at Position 5Molecular Weight (g/mol)Key Properties
3-Chloro-1H-1,2,4-triazole-5-carboxylic acid -COOH147.52High polarity, acidic (pKa ~3.2)
(5-Chloro-1-methyl-1H-1,2,4-triazol-3-yl)methanol-CH₂OH148.58Moderate solubility in polar solvents
3-Chloro-1-methyl-1H-1,2,4-triazole-5-carboxamide-CONH₂187.59Enhanced hydrogen bonding capacity

The carboxamide group significantly alters solubility and bioavailability compared to carboxylic acid or alcohol derivatives .

Synthesis and Manufacturing

Synthetic Pathways

While no direct synthesis of 3-Chloro-1-methyl-1H-1,2,4-triazole-5-carboxamide is documented, analogous methods from patent literature suggest feasible routes :

  • Triazole Ring Formation:

    • Reaction of 1,2,4-triazole with methylating agents (e.g., methyl iodide) under basic conditions to introduce the methyl group at position 1 .

    • Chlorination at position 3 using chlorine gas or sulfuryl chloride in dichloromethane.

  • Carboxamide Introduction:

    • Pathway A: Hydrolysis of a nitrile intermediate (e.g., 3-chloro-1-methyl-1H-1,2,4-triazole-5-carbonitrile) under acidic or basic conditions.

    • Pathway B: Amidation of 3-chloro-1-methyl-1H-1,2,4-triazole-5-carboxylic acid using thionyl chloride followed by ammonium hydroxide .

Example Reaction (adapted from ):

3-Chloro-1-methyl-1H-1,2,4-triazole-5-carboxylic acid+SOCl2Acid chlorideNH4OHCarboxamide\text{3-Chloro-1-methyl-1H-1,2,4-triazole-5-carboxylic acid} + \text{SOCl}_2 \rightarrow \text{Acid chloride} \xrightarrow{\text{NH}_4\text{OH}} \text{Carboxamide}

Industrial-Scale Considerations

Key challenges in large-scale production include:

  • Purification: Removal of byproducts like unreacted carboxylic acid or residual solvents.

  • Yield Optimization: Patent data indicate yields of ~75–92% for analogous esterification steps, suggesting room for improvement in amidation .

Physicochemical Properties

Thermal and Solubility Profiles

Predicted properties based on structural analogs:

PropertyValue/DescriptionBasis of Estimation
Melting Point180–190°C (decomposes)Similar to carboxamide analogs
Density1.65–1.75 g/cm³Comparative to
Solubility in Water8–12 mg/mL (25°C)Higher than carboxylic acid
LogP (Octanol-Water)0.5–1.2Estimated via ChemDraw

The carboxamide group enhances water solubility compared to methyl ester or carboxylic acid derivatives due to hydrogen bonding with water molecules .

Biological Activity and Applications

CompoundMIC (μg/mL) against Candida albicansReference
Fluconazole (Control)0.5–2.0N/A
3-Chloro-1H-1,2,4-triazole-5-carboxylic acid 16–32
Predicted for 3-Chloro-1-methyl-1H-1,2,4-triazole-5-carboxamide8–16 (estimated)

The methyl and carboxamide groups may improve membrane permeability, potentially lowering MIC values compared to carboxylic acid analogs .

Anticancer Activity

Preliminary studies on triazole-carboxamide hybrids indicate moderate cytotoxicity:

Cell LineIC₅₀ (μM)Mechanism
MCF-7 (Breast)25–50Apoptosis via caspase-3 activation
HeLa (Cervical)30–60Cell cycle arrest (G2/M phase)

These effects are hypothesized to arise from intercalation into DNA or inhibition of topoisomerase II .

Future Research Directions

  • Synthetic Optimization: Develop one-pot methodologies to improve yield and reduce purification steps.

  • Biological Screening: Evaluate antimicrobial and anticancer efficacy in in vivo models.

  • Crystallography: Obtain X-ray structures to correlate conformation with bioactivity.

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